molecular formula C19H16F3N3OS B2559032 3-amino-N-cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 499118-04-6

3-amino-N-cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B2559032
CAS RN: 499118-04-6
M. Wt: 391.41
InChI Key: XQHVJOLYULVCRC-UHFFFAOYSA-N
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Description

3-amino-N-cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C19H16F3N3OS and its molecular weight is 391.41. The purity is usually 95%.
BenchChem offers high-quality 3-amino-N-cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activities

The research into thieno[2,3-b]pyridine derivatives, including compounds closely related to 3-amino-N-cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, has highlighted their potential antiproliferative properties. One study synthesized a series of analogues to explore structure-activity relationships, identifying that certain modifications at specific positions on the thienopyridine backbone could enhance antiproliferative activity against targeted enzymes like phospholipase C. These findings suggest a promising avenue for the development of new therapeutic agents with improved efficacy in inhibiting cell proliferation (van Rensburg et al., 2017).

Heterocyclic Synthesis

Another facet of research has been the development of new synthetic methodologies for heterocyclic compounds, where thieno[2,3-b]pyridine derivatives serve as key intermediates. For instance, innovative approaches have been used to synthesize thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, demonstrating the versatility of these compounds in constructing complex heterocyclic systems. Such synthetic strategies could be pivotal in the design and production of novel compounds with potential pharmaceutical applications (El-Meligie et al., 2020).

Novel Synthetic Pathways

Research has also focused on creating novel pathways for the synthesis of complex molecules. For example, the Mannich reaction has been employed as a unique approach to synthesize N,S-containing heterocycles, which could have implications for designing drugs with specific pharmacological activities. This demonstrates the chemical flexibility of thieno[2,3-b]pyridine derivatives in participating in a variety of chemical reactions to yield biologically relevant molecules (Dotsenko et al., 2012).

Antimicrobial Activities

Another significant area of research involves investigating the antimicrobial properties of thieno[2,3-b]pyridine derivatives. Studies have synthesized and evaluated new thio-substituted derivatives for their potential antimicrobial efficacy. This research is crucial for identifying new compounds that could serve as the basis for developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Gad-Elkareem et al., 2011).

properties

IUPAC Name

3-amino-N-cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3OS/c1-9-2-4-10(5-3-9)13-8-12(19(20,21)22)14-15(23)16(27-18(14)25-13)17(26)24-11-6-7-11/h2-5,8,11H,6-7,23H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHVJOLYULVCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4CC4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

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